
(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid” is likely a derivative of pyrrolidine, which is a cyclic amine . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” have been synthesized . The synthesis of these amino acids was achieved through succinct sequences .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring, a carboxylic acid group, a cyclohexyl group, and a tert-butoxycarbonyl group .Aplicaciones Científicas De Investigación
Stereocontrolled Syntheses of Kainoid Amino Acids
A study highlighted the use of N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes, precursors in the syntheses of neuroexcitants and kainoid amino acids. A key step involves the intermolecular radical addition of 2-iodoethanol to a N-Boc 2-(alkyl or aryl)sulfonyl-7-azabicyclo[2.2.1]heptadiene, leading to nitrogen-directed homoallylic radical rearrangement. This provides an efficient entry to polysubstituted pyrrolidines and kainoid amino acids, showcasing a method for creating complex neuroactive compounds (Hodgson, Hachisu, & Andrews, 2005).
Accessing Carboannulated and Functionalized Triazolopyridines
Another research demonstrated the reactivity of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones and other compounds, leading to the formation of new derivatives of triazolopyridine. This process involves annulation of the pyridine ring, highlighting the role of Boc-protected amino compounds in synthesizing complex heterocyclic structures (Syrota et al., 2020).
Condensation of Carboxylic Acids with N-Heterocycles
Research on the condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides was facilitated by di-tert-butyl dicarbonate (Boc2O). This method allows the acylation of a wide range of non-nucleophilic nitrogen compounds, indicating a broader application of Boc-protected compounds in synthesizing acylated heterocycles with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
Synthesis of Amino Acid and Peptide Analogues
2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) serves as a building block for peptidomimetics, obtained through hydrolysis and hydrogenolysis. This study demonstrates the synthesis of ATPC-amino acids and ATPC-peptides, incorporating ATPC as an N-terminal moiety in peptide synthesis. It exemplifies the application of Boc methodology in the synthesis of complex peptidomimetic structures (Bissyris et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGHRWCXWTYGS-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

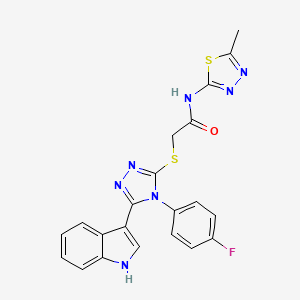
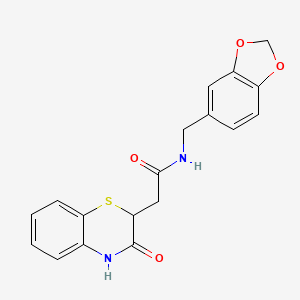
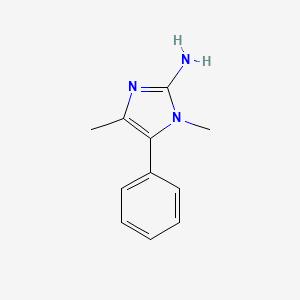
![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)
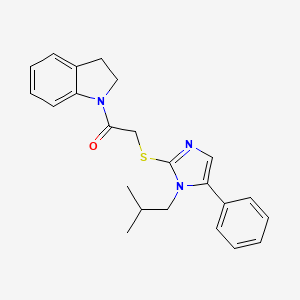
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2829418.png)
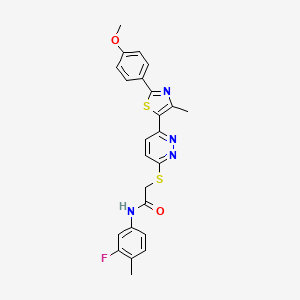


![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2829424.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)